(R)-tert-butyl 3-(cyclopropanecarboxamido)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropylcarbonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyl group. One common method is the use of di-tert-butyl dicarbonate as an electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production of carbamates, including tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate, often involves the use of mild reaction conditions and efficient synthesis routes. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can be employed . This method offers short reaction times and avoids overalkylation of the carbamate .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound . The cyclopropylcarbonyl group can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and derivatives with tert-butyl and cyclopropylcarbonyl groups. Examples include:
Uniqueness
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
879275-58-8 |
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Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-15)14-11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,16)/t10-/m1/s1 |
InChI Key |
DZUBTKLPIBEHSR-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)C2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2CC2 |
Origin of Product |
United States |
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